N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
Description
N-[(4-Chlorophenyl)methyl]-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 4-chlorophenylmethyl group attached to the amide nitrogen and a 1,1-dioxothiazinan ring at the para-position of the benzoyl moiety. This compound is structurally distinct due to the combination of a sulfone group within the thiazinan ring and the electron-withdrawing 4-chlorophenyl substituent, which may influence solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-7-3-14(4-8-16)13-20-18(22)15-5-9-17(10-6-15)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBAAUXQSBMYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the reaction of 4-chlorobenzylamine with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings and Contradictions
- Synthesis Efficiency: DCC outperforms I₂/Et₃N in oxadiazine yields (), but the latter accesses novel derivatives. Similar trade-offs may apply to the target compound’s synthesis .
- Tautomerism : Unlike ’s triazole-thione equilibrium, the target’s rigid sulfone-thiazinan ring prevents tautomerism, simplifying spectral interpretation .
Biological Activity
N-[(4-chlorophenyl)methyl]-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores the biological effects of this compound, including its antibacterial properties, enzyme inhibition capabilities, and interactions with biomolecules.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a chlorophenyl group and a thiazine moiety. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antibacterial Activity
In studies assessing antibacterial efficacy, the compound was tested against various strains. The results indicated that it possessed moderate to strong antibacterial properties. For example:
- Active Strains :
- Salmonella typhi: Strong activity observed.
- Bacillus subtilis: Moderate to strong activity.
The compound's effectiveness was quantitatively measured using Minimum Inhibitory Concentration (MIC) values.
Enzyme Inhibition Studies
The inhibition of enzymes such as AChE and urease is crucial for evaluating the therapeutic potential of compounds. The findings from these studies are summarized below:
| Enzyme | IC50 Value (µM) | Standard Reference |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | Eserine (0.5 mM) |
| Urease | 0.63 ± 0.001 | Thiourea (21.25 ± 0.15) |
These IC50 values indicate that the compound is a potent inhibitor of both AChE and urease compared to standard references .
Case Studies
Recent research has focused on synthesizing derivatives of compounds similar to this compound to evaluate their biological activities. In one study, various derivatives were synthesized and tested for their pharmacological effects:
- The derivatives demonstrated varied antibacterial activities and enzyme inhibition profiles.
- Structural modifications led to enhanced biological activities in some cases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
